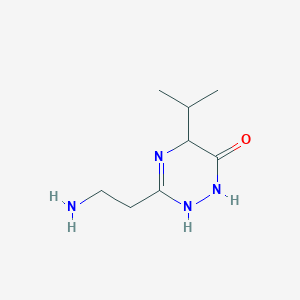
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethylamine with isopropyl-substituted ketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
3-(2-Aminoethyl)-1H-indol-5-ol: Known for its role as a neurotransmitter and its applications in neurochemistry.
2-Aminothiazole-4-carboxylate: Utilized in medicinal chemistry for its antimicrobial properties.
3-Aminopropyltriethoxysilane: Used in material science for surface modification and as a catalyst.
Uniqueness
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its triazine ring structure, which imparts stability and versatility in chemical reactions
属性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C8H16N4O/c1-5(2)7-8(13)12-11-6(10-7)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |
InChI 键 |
YMOFHFCNOONAJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=O)NNC(=N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




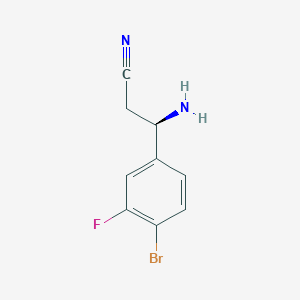

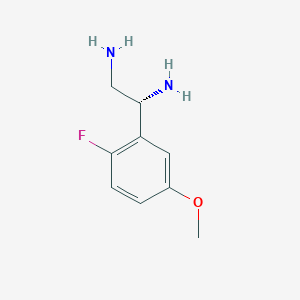


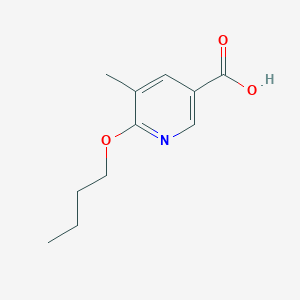

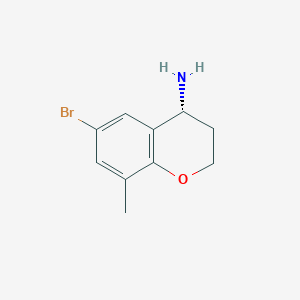
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)

![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
